7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Description
Chemical Structure: This compound features a spiro[4.4]nonane core with a 1-oxo group, a carboxylic acid substituent at position 4, and a tert-butoxycarbonyl (Boc) protective group at the 7-position of the diazaspirane system. Its molecular formula is C₁₃H₂₀N₂O₅ (based on analogs in ).
Applications: Spirocyclic compounds like this are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. For instance, similar diazaspiro structures are used in SARS-CoV-2 inhibitor development ().
Properties
Molecular Formula |
C13H20N2O5 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
DQTUUKQMHSAXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
A foundational method involves cyclocondensation of bifunctional precursors. For example, ethyl malonate derivatives can undergo double nucleophilic substitution with diamines to form spirocyclic intermediates. In a patent synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, ethyl malonate was treated with lithium borohydride to yield a diol, which was subsequently tosylated and cyclized using cesium carbonate in acetonitrile. Adapting this to a [4.4] system would require elongating the carbon chain, potentially using δ-valerolactam derivatives as precursors.
Michael Addition-Mediated Spirocyclization
Catalytic asymmetric Michael additions have been employed to construct diazaspiro[4.4]nonane diastereomers. In one approach, copper-catalyzed addition of cyclic azomethine ylides to nitroalkenes generated syn or anti adducts with >99% enantiomeric excess, followed by NaBH4 reduction to yield chiral spirocycles. While this method focuses on 1,7-diazaspiro[4.4]nonanes, oxidation of the reduced amine intermediates could introduce the ketone moiety required for the target compound.
Stepwise Synthesis of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic Acid
Route 1: Tosylation-Cyclization Sequence
Adapted from a tert-butyl-1,7-diazaspiro[3.5]nonane synthesis:
-
Diethyl 1-Acetylcyclopropane-1,3-dicarboxylate Formation : Ethyl malonate reacts with 1,2-dibromoethane under basic conditions to form the cyclopropane ring.
-
Reduction and Tosylation : Lithium borohydride reduces the ester to a diol, which is tosylated using p-toluenesulfonyl chloride.
-
Cyclization : Treatment with cesium carbonate in acetonitrile induces spirocyclization. For a [4.4] system, extending the diol chain to a pentanediol derivative may be necessary.
-
Boc Protection : Reaction with Boc anhydride in dichloromethane introduces the tert-butoxycarbonyl group.
-
Oxidation and Carboxylic Acid Formation : Selective oxidation of a secondary alcohol to a ketone (e.g., using Jones reagent) followed by hydrolysis of an ester to carboxylic acid completes the synthesis.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl malonate, 1,2-dibromoethane, K2CO3, 80°C | 85% |
| 3 | Cs2CO3, CH3CN, 90°C | 70% |
| 4 | Boc2O, CH2Cl2, 25°C | 95% |
Route 2: Asymmetric Catalysis and Post-Modification
Building on enantioselective Michael addition methodology:
-
Copper-Catalyzed Addition : Cyclic azomethine ylide reacts with methyl vinyl ketone using a N,P-ligand/Cu(OAc)2 system to form a syn-adduct with 99:1 dr.
-
Reductive Amination : NaBH4 reduces the imine to a secondary amine, forming the diazaspiro[4.4]nonane core.
-
Oxidative Functionalization : TEMPO/BAIB oxidation introduces the ketone at C1, while saponification of a methyl ester yields the C4 carboxylic acid.
-
Boc Protection : Standard Bocylation under Schotten-Baumann conditions.
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization Insights
-
Cyclization Efficiency : Higher temperatures (90°C) and polar aprotic solvents (acetonitrile) improve ring closure yields in spirocyclic systems.
-
Boc Protection : Boc anhydride in dichloromethane with DMAP catalyst achieves near-quantitative yields without epimerization.
-
Oxidation Selectivity : Transition-metal-free oxidants like TEMPO/BAIB prevent over-oxidation of sensitive amines .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Substitution reactions can occur at various positions on the spirocyclic core, allowing for the introduction of different substituents. Common reagents for these reactions include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has applications in medicinal chemistry for the design and synthesis of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
* Estimated based on analogs.
Physicochemical and Pharmacological Properties
- Solubility and Stability : The Boc group enhances solubility in organic solvents (e.g., acetonitrile, DCM) and stabilizes the amine during synthesis (). The carboxylic acid moiety improves water solubility compared to esters ().
- Bioactivity: Spiro[4.4] systems are favored in drug design for their conformational restriction, which improves target selectivity. For example, 7-azaspiro[4.4]nonane derivatives show promise in antiviral research ().
Biological Activity
7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
- Molecular Formula : C13H20N2O5
- Molecular Weight : 284.31 g/mol
- CAS Number : 1823415-48-0
Synthesis
The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors. Key steps include:
- Protection of amine functionalities using the tert-butoxycarbonyl (Boc) group.
- Formation of the spirocyclic structure , which is crucial for its biological activity.
- Optimization of reaction conditions such as temperature and solvent to achieve high yields.
Biological Activity
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions. Below are some specific areas of biological activity:
Enzyme Inhibition
Studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Antimicrobial Properties
Preliminary investigations indicate potential antimicrobial activity against various pathogens. For instance, related compounds have shown efficacy in inhibiting bacterial growth, suggesting a similar potential for this compound.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of structurally similar diazaspiro compounds and found significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit similar effects due to its structural resemblance.
- Enzyme Interaction Studies : Research involving enzyme assays has demonstrated that derivatives of this compound can modulate the activity of certain kinases, indicating potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure | Potential enzyme modulation |
| 1-benzylcarbamoyl-7-tert-butoxycarbonyl-1,7-diazaspiro[3.5]nonane | Benzyl group substitution | Antimicrobial activity |
| 7-tert-butoxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonane | Dioxane moiety | Antifungal properties |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future studies include:
- In vivo efficacy studies to determine therapeutic potential.
- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
- Structure–activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve amine functionality during synthesis. Solvent choice (e.g., tetrahydrofuran) and base selection (e.g., sodium hydride) significantly impact reaction efficiency and yield . Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are often used for Boc group removal .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Tools :
- NMR : H and C NMR are essential for verifying spirocyclic structure and Boc group placement. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for : 240.3) .
- Infrared Spectroscopy : Detect carbonyl stretches (e.g., Boc carbonyl at ~1680–1720 cm) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Storage : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and static discharge .
- PPE : Use nitrile gloves, chemical safety goggles, and lab coats. Handle in a fume hood to minimize inhalation risks .
- Decomposition : Thermal degradation may release carbon monoxide and nitrogen oxides; use dry chemical extinguishers for fires .
Advanced Research Questions
Q. How does the spirocyclic framework influence reactivity in medicinal chemistry applications?
- Stereochemical Rigidity : The spiro[4.4]nonane core restricts conformational flexibility, enhancing binding specificity to biological targets like proteases or GPCRs .
- Functional Group Compatibility : The Boc group enables selective derivatization (e.g., coupling with amino acids via carbodiimide chemistry) without disrupting the diazaspiro ring .
Q. What strategies resolve contradictions in reported stability data for this compound?
- Case Study : While the compound is stable under recommended storage (dry, 2–8°C) , conflicting reports note degradation in polar aprotic solvents (e.g., DMF) over 48 hours.
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use deuterated solvents for real-time NMR stability analysis .
Q. How can researchers design bioactivity studies leveraging this compound’s unique properties?
- Target Selection : Prioritize enzymes or receptors with hydrophobic binding pockets (e.g., kinase ATP-binding sites) due to the Boc group’s lipophilicity .
- In Vitro Assays :
- Enzyme Inhibition : Test IC values using fluorescence-based assays (e.g., trypsin-like proteases).
- Cellular Uptake : Label the compound with C or fluorescent tags to track permeability in Caco-2 cells .
Q. What analytical methods are optimal for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 240.3 → 156.1 (Boc cleavage fragment) .
- Validation : Ensure linearity (R > 0.99) across 1–1000 ng/mL and LOD < 0.5 ng/mL .
Q. How does the Boc group impact the compound’s stability under varying pH conditions?
- Acidic Conditions : Rapid Boc deprotection occurs at pH < 2 (e.g., in gastric fluid simulations), forming 2,7-diazaspiro[4.4]nonane derivatives .
- Neutral/Basic Conditions : Stable for >72 hours at pH 7–9, making it suitable for intravenous formulations .
Tables for Key Data
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
